N-butyl-1-(3,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
This compound belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of pyrazolo[3,4-d]pyrimidines involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine ring system . This structure consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the reaction of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 135.1267 . More specific properties such as melting point, solubility, and stability are not available in the literature.Future Directions
Properties
IUPAC Name |
N-butyl-1-(3,5-dimethylphenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5/c1-5-6-7-22(4)17-16-11-21-23(18(16)20-12-19-17)15-9-13(2)8-14(3)10-15/h8-12H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUGEGAEPFCJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=NC2=C1C=NN2C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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